((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride
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Overview
Description
((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride: is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common methods include radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: ((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, ((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of ((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylphenylsulfonamide: Used in the synthesis of various organic compounds.
Trifluoromethylphenylthiourea: Studied for its potential biological activities.
Uniqueness: What sets ((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride apart is its combination of the trifluoromethyl group with the sulfanone structure, which imparts unique chemical and biological properties. This combination enhances its stability and reactivity, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]amino]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS.ClH/c10-9(11,12)16(15,14-7-6-13)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZYDQLZTMXEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NCCN)(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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